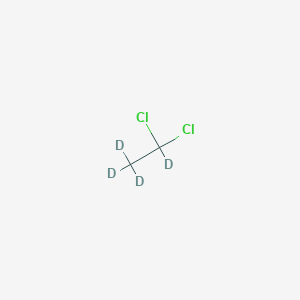

1,1-Dichloro-1,2,2,2-tetradeuterioethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dichloro-1,2,2,2-tetradeuterioethane is a chemical compound with the molecular formula C2H4Cl2. It is used in research and as a chain termination reagent in the synthesis of poly (ethylene-d 4 oxide) .

Physical And Chemical Properties Analysis

1,1-Dichloro-1,2,2,2-tetradeuterioethane is a colorless gas with a faint, ether-like odor at high concentrations . It has a boiling point of 38°F .Scientific Research Applications

Production of Fluorine-Containing Compounds

Dichloroethane-d4 is used as a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals .

Heat Exchange Materials

The products derived from dichloroethane-d4 can be used as heat exchange materials .

Refrigerants

Dichloroethane-d4 is used in the production of refrigerants . It’s also used as a substitute for CFC 11 in centrifugal chillers used for air conditioning of large buildings .

Foaming Agents

This compound is used in the production of foaming agents . It’s also used in smaller air-conditioning units, and may have applications in foam blowing .

Solvents and Cleaning Agents

Dichloroethane-d4 is used in the production of solvents and cleaning agents .

Polymerisation Media

The products derived from dichloroethane-d4 can be used as polymerisation media .

Polyolefin and Polyurethane Expansion Agents

Dichloroethane-d4 is used in the production of polyolefin and polyurethane expansion agents .

Flame Retardants

Dichloroethane-d4 is used in the production of flame retardants .

Safety and Hazards

Mechanism of Action

Target of Action

As a deuterated compound, it is often used in scientific research, particularly in nuclear magnetic resonance (nmr) spectroscopy, due to its unique properties .

Mode of Action

As a deuterated compound, it may interact with its targets differently compared to its non-deuterated counterpart . More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

Deuterated compounds are known to potentially alter the kinetics of biochemical reactions, which could have downstream effects on various pathways .

Pharmacokinetics

The presence of deuterium atoms can potentially affect these properties, as deuterium is known to form stronger bonds than hydrogen, which could influence the compound’s bioavailability .

Result of Action

As a deuterated compound, it may have unique effects due to the presence of deuterium atoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2,2,2-tetradeuterioethane . For instance, temperature and pressure can affect the physical and chemical properties of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.

properties

IUPAC Name |

1,1-dichloro-1,2,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,2,2,2-tetradeuterioethane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)